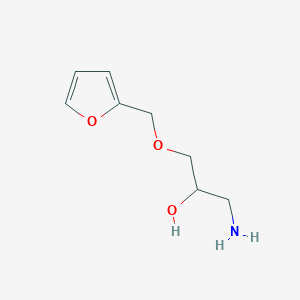

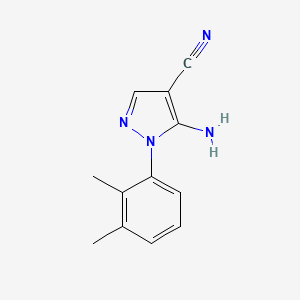

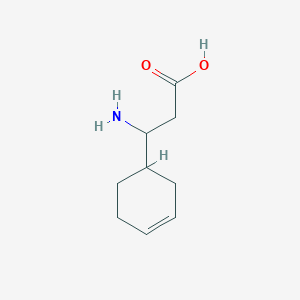

![molecular formula C14H20O2 B1273900 双环[10.1.0]十三-4,8-二烯-13-羧酸 CAS No. 329912-79-0](/img/structure/B1273900.png)

双环[10.1.0]十三-4,8-二烯-13-羧酸

描述

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is a complex organic compound that is part of a broader class of bicyclic compounds. These compounds are characterized by their unique structures that include two or more rings that are joined together. The specific structure of Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is not directly discussed in the provided papers, but related compounds with bicyclic structures are extensively studied for their interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step reactions that can include trimerisation, as seen in the solid-state trimerisation of a diene diacid to produce a bicyclobutyl with six carboxylic acid groups . Another approach is the Barton's radical decarboxylation reaction used to synthesize tricyclodecadienones, which expands the chemical scope of the tricyclodecadienone system . Additionally, the synthesis of bicyclo[6.4.0]dodecane-3-carboxylic acid derivatives involves Baeyer-Villiger oxidation and subsequent hydrolysis . These methods highlight the complexity and creativity required in the synthesis of bicyclic compounds.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often determined using advanced techniques such as X-ray diffraction. For instance, the structure of a diene diacid was solved using powder X-ray diffraction , and the structure of a bicyclo[2,2,2]octadiene derivative was determined using a computer-programmed version of the symbolic addition procedure . These studies provide insights into the stereochemistry and configuration of the molecules, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions. For example, the synthesis of 6-functionalized tricyclodecadienones involves reactions that can lead to regioselective nucleophilic addition or Diels-Alder cyclization . The formation of bicyclo[6.4.0]dodecane-3-carboxylic acid derivatives via 1,2-H shift and subsequent isomerization has also been studied . These reactions demonstrate the reactivity of bicyclic compounds and their potential to form new and interesting structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, the presence of carboxylic acid groups can lead to the formation of intra- and intermolecular hydrogen bonds, as seen in the crystals of a bicyclo[2,2,2]octadiene derivative . The thermal addition of dicarboxylic acids to certain hydrocarbons has been investigated to synthesize alicyclic monoesters with potential applications as fragrance substances . The strain in the molecular structure of bicyclic compounds, such as in the highly strained 10,11-bistrifluoromethyl-i,o-bicyclo[7.2.2]trideca-10,12-diene, can also significantly affect their properties .

科学研究应用

合成和化学性质

- 双环[3.2.1]辛-2,6-二烯衍生物(包括羧酸)通过克诺维纳格缩合合成,为理解双环[10.1.0]十三-4,8-二烯-13-羧酸中类似过程提供了框架 (Klumpp 等,2010)。

- 二烯二酸的固态三聚化,包括与双环[10.1.0]十三-4,8-二烯-13-羧酸类似的结构,突出了形成复杂双环结构的潜力 (Atkinson 等,2011)。

催化和聚合应用

- 钯与降冰片烯衍生物(结构类似于双环[10.1.0]十三-4,8-二烯-13-羧酸)的反应揭示了金属催化聚合过程的见解 (Kang & Sen,2004)。

- 由与双环[10.1.0]十三-4,8-二烯-13-羧酸相关的化合物合成的全脂环聚酰亚胺证明了此类结构在聚合物科学中的潜力 (Matsumoto,2001)。

立体化学和配体设计

- 双环化合物(类似于双环[10.1.0]十三-4,8-二烯-13-羧酸)已被探索作为不对称催化中的 C2 对称配体,表明它们在立体选择性合成中的潜力 (Otomaru 等,2005)。

材料科学应用

- 双环一酯的合成和性质,包括与双环[10.1.0]十三-4,8-二烯-13-羧酸相关的结构,表明在材料科学中具有潜在应用,特别是在香料工业中以及作为新化合物的原料 (Mamedov & Rasulova,2006)。

安全和危害

属性

IUPAC Name |

bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZRVTUKBUOZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC2C(C2C(=O)O)CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385332 | |

| Record name | CBMicro_019110 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 2832394 | |

CAS RN |

329912-79-0 | |

| Record name | CBMicro_019110 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

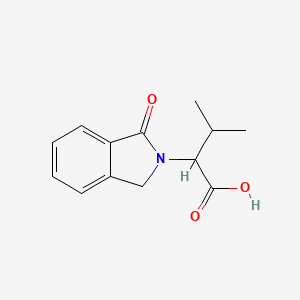

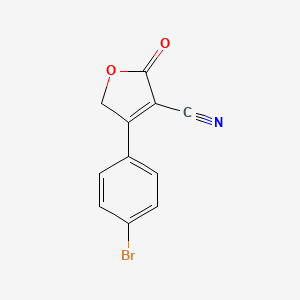

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)

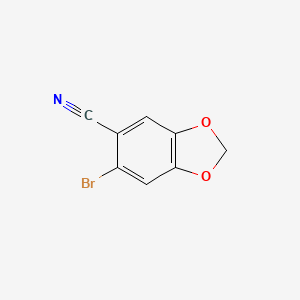

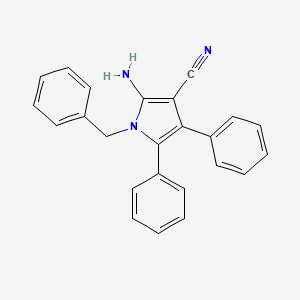

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

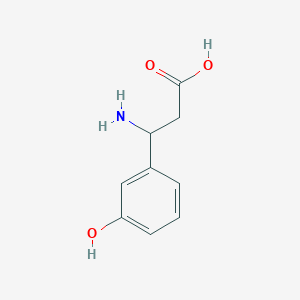

![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)